molecular formula C15H18N8O6S B2970947 N-{[N'-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE CAS No. 450346-17-5

N-{[N'-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE

Cat. No.: B2970947
CAS No.: 450346-17-5
M. Wt: 438.42
InChI Key: LRIOZRRSWMWCFF-UHFFFAOYSA-N
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Description

N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and nitro groups, a hydrazinecarbonyl linkage, and a benzamide moiety with a dimethylsulfamoyl group. Its intricate structure makes it a subject of interest in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and nitro groups. The hydrazinecarbonyl linkage is then formed through a condensation reaction with hydrazine derivatives. Finally, the benzamide moiety is attached via an amide bond formation, and the dimethylsulfamoyl group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

    Condensation: The hydrazinecarbonyl linkage can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include various substituted pyrimidines, hydrazones, and modified benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular pathways that contribute to cancer progression or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-2-PHENOXYACETAMIDE
  • N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-5-BROMO-2-CHLOROBENZAMIDE

Uniqueness

N-{[N’-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O6S/c1-22(2)30(28,29)10-5-3-9(4-6-10)15(25)17-7-11(24)20-21-14-12(23(26)27)13(16)18-8-19-14/h3-6,8H,7H2,1-2H3,(H,17,25)(H,20,24)(H3,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIOZRRSWMWCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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